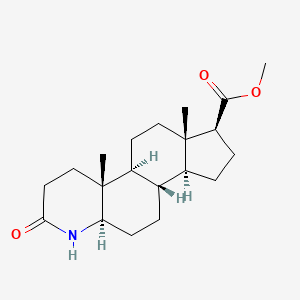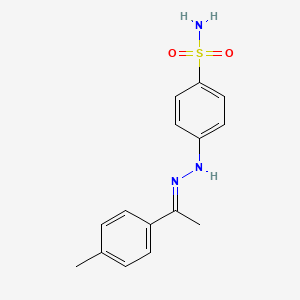
Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt is a glucuronide derivative of the bile salt taurochenodeoxycholic acid . It is a metabolite of Taurolithocholic Acid with antiinflammatory activity . It is usually ionized at physiologic pH .
Molecular Structure Analysis
The molecular formula of Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt is C₃₁H₄₉K₂NO₁₂S. Its molecular weight is 737.98. The exact molecular structure is not provided in the search results.Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt, focusing on six unique applications:
Neuroprotection in Neurodegenerative Diseases
Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt has shown significant potential in neuroprotection, particularly in neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and Huntington’s diseases. It helps in reducing oxidative stress, inhibiting apoptosis, and protecting mitochondrial function. These properties make it a promising candidate for modifying disease progression and improving neuronal survival .
Anti-inflammatory Effects
This compound exhibits strong anti-inflammatory properties, which are beneficial in treating various inflammatory conditions. By reducing the production of pro-inflammatory cytokines and inhibiting inflammatory pathways, it can help manage chronic inflammatory diseases and improve overall health outcomes .
Hepatoprotection
Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt is known for its hepatoprotective effects. It aids in the treatment of liver diseases such as primary biliary cholangitis and non-alcoholic fatty liver disease. The compound helps in reducing liver inflammation, preventing liver cell apoptosis, and promoting liver regeneration .
Cardioprotection
Research indicates that this compound can provide cardioprotective benefits by reducing oxidative stress and inflammation in cardiac tissues. It helps in maintaining cardiac function and preventing damage caused by ischemia-reperfusion injury, making it a potential therapeutic agent for cardiovascular diseases .
Metabolic Regulation
Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt plays a role in metabolic regulation, particularly in managing conditions like diabetes and obesity. It helps in improving insulin sensitivity, reducing blood glucose levels, and modulating lipid metabolism. These effects contribute to better metabolic health and reduced risk of metabolic disorders .
Cancer Therapy
Emerging research suggests that this compound may have potential applications in cancer therapy. It can act as an epigenetic modulator and has shown promise in reducing tumor growth and metastasis in various cancer models. Its ability to induce apoptosis and inhibit cancer cell proliferation makes it a valuable candidate for further investigation in oncology .
Orientations Futures
While the future directions of Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt are not explicitly mentioned in the search results, tauroursodeoxycholic acid, a related compound, stands as a promising treatment for neurodegenerative diseases . Further clinical evidence is being accumulated for other diseases .
Mécanisme D'action
Target of Action
Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt is a derivative of tauroursodeoxycholic acid (TUDCA), which is a taurine conjugate of ursodeoxycholic acid . TUDCA has been shown to have anti-apoptotic and neuroprotective activities . The primary targets of this compound are likely to be similar to those of TUDCA, which include various proteins involved in apoptosis, oxidative stress, mitochondrial protection, and inflammation .
Mode of Action
The compound interacts with its targets to regulate and inhibit the apoptotic cascade, reduce oxidative stress, protect the mitochondria, produce an anti-neuroinflammatory action, and act as a chemical chaperone to maintain the stability and correct folding of proteins .
Biochemical Pathways
The compound affects numerous metabolic pathways that lead to apoptosis . It also plays a role in the unfolded protein response (UPR), which is crucial for maintaining protein homeostasis . Furthermore, it has been found to reduce the absorption of cholesterol in the small intestine, thereby reducing the body’s intake of dietary cholesterol and the body cholesterol content .
Pharmacokinetics
Tudca, a related compound, is known to be highly hydrophilic , which may influence its absorption, distribution, metabolism, and excretion.
Result of Action
The molecular and cellular effects of the compound’s action include the regulation and inhibition of the apoptotic cascade, reduction of oxidative stress, protection of the mitochondria, production of an anti-neuroinflammatory action, and maintenance of the stability and correct folding of proteins . These effects suggest potential therapeutic benefits in various models of many diseases such as diabetes, obesity, and neurodegenerative diseases .
Propriétés
| { "Design of the Synthesis Pathway": [ "The synthesis pathway of Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt involves the protection and deprotection of functional groups, as well as coupling and condensation reactions.", "The starting material for the synthesis is Taurochenodeoxycholic Acid, which is modified through a series of reactions to form the final product.", "The synthesis pathway involves the use of protecting groups to selectively modify certain functional groups, followed by deprotection to restore the original functionality.", "The final step involves the coupling of the modified Taurochenodeoxycholic Acid with β-glucuronic acid and dipotassium to form Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt." ], "Starting Materials": [ "Taurochenodeoxycholic Acid", "Glucuronic acid", "Potassium hydroxide", "Hydrochloric acid", "Diethyl ether", "Chloroform", "Dimethylformamide", "Triethylamine", "N,N'-Dicyclohexylcarbodiimide", "Methanol", "Acetic anhydride", "Sodium bicarbonate" ], "Reaction": [ "Protection of the hydroxyl group of Taurochenodeoxycholic Acid with acetic anhydride and sodium bicarbonate", "Deprotection of the hydroxyl group with hydrochloric acid", "Protection of the carboxylic acid group of Taurochenodeoxycholic Acid with dimethylformamide and triethylamine", "Deprotection of the carboxylic acid group with sodium bicarbonate", "Coupling of the modified Taurochenodeoxycholic Acid with β-glucuronic acid using N,N'-Dicyclohexylcarbodiimide as a coupling agent", "Condensation of the product with dipotassium in methanol to form Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt" ] } | |
Numéro CAS |
75672-23-0 |
Nom du produit |
Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt |
Formule moléculaire |
C₃₁H₄₉K₂NO₁₂S |
Poids moléculaire |
737.98 |
Synonymes |
Cholane, β-D-Glucopyranosiduronic Acid Derivative; (3α,5β,7α)-7-Hydroxy-24-oxo-24-[(2-sulfoethyl)amino]cholan-3-yl, β-D-Glucopyranosiduronic Acid Dipotassium Salt_x000B_ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145760.png)




